Cas no 2171274-41-0 (2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acid)

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acid is a specialized organic compound with a complex structure. It exhibits unique chemical properties, including high purity and stability, making it suitable for advanced research applications. This compound is particularly valuable for its potential in drug discovery and material science due to its unique functional groups and structural features.
2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acid structure
2171274-41-0 structure
商品名:2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acid
CAS番号:2171274-41-0
MF:C22H24N2O6
メガワット:412.435766220093
CID:6003698
PubChem ID:165558859

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acid
    • EN300-1474351
    • 2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]oxy}acetic acid
    • 2171274-41-0
    • インチ: 1S/C22H24N2O6/c1-3-19(21(27)24(2)30-13-20(25)26)23-22(28)29-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,3,12-13H2,1-2H3,(H,23,28)(H,25,26)/t19-/m1/s1
    • InChIKey: IQKWGRAFTUKYIK-LJQANCHMSA-N
    • ほほえんだ: O(C(N[C@@H](C(N(C)OCC(=O)O)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 412.16343649g/mol
  • どういたいしつりょう: 412.16343649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 605
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1474351-0.25g
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]oxy}acetic acid
2171274-41-0
0.25g
$3099.0 2023-06-06
Enamine
EN300-1474351-50mg
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]oxy}acetic acid
2171274-41-0
50mg
$2829.0 2023-09-29
Enamine
EN300-1474351-2500mg
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]oxy}acetic acid
2171274-41-0
2500mg
$6602.0 2023-09-29
Enamine
EN300-1474351-0.1g
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]oxy}acetic acid
2171274-41-0
0.1g
$2963.0 2023-06-06
Enamine
EN300-1474351-1.0g
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]oxy}acetic acid
2171274-41-0
1g
$3368.0 2023-06-06
Enamine
EN300-1474351-1000mg
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]oxy}acetic acid
2171274-41-0
1000mg
$3368.0 2023-09-29
Enamine
EN300-1474351-10000mg
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]oxy}acetic acid
2171274-41-0
10000mg
$14487.0 2023-09-29
Enamine
EN300-1474351-5.0g
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]oxy}acetic acid
2171274-41-0
5g
$9769.0 2023-06-06
Enamine
EN300-1474351-0.05g
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]oxy}acetic acid
2171274-41-0
0.05g
$2829.0 2023-06-06
Enamine
EN300-1474351-250mg
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]oxy}acetic acid
2171274-41-0
250mg
$3099.0 2023-09-29

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acid 関連文献

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acidに関する追加情報

Introduction to 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acid (CAS No. 2171274-41-0)

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acid, identified by its CAS number 2171274-41-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenyl moiety and an amide functional group. The presence of these structural elements not only contributes to its unique chemical properties but also opens up a wide array of potential applications in drug discovery and molecular biology.

The fluorenyl group is a prominent feature in this compound, known for its stability and fluorescence properties. These characteristics make it an attractive component in the development of probes and imaging agents for biological studies. The amide bond in the molecule further enhances its reactivity, allowing for modifications that can tailor its biological activity. This dual functionality positions the compound as a versatile building block for synthetic chemists and pharmacologists.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The structure of 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acid suggests that it may interact with specific targets within these pathways, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The flexibility of its functional groups allows for selective modifications, enabling researchers to explore a wide range of chemical transformations. This adaptability is crucial in drug development, where the ability to fine-tune molecular structure can significantly impact efficacy and selectivity.

Recent advancements in computational chemistry have facilitated the design of molecules with specific biological activities. By leveraging these tools, researchers have been able to predict the behavior of 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acid and its derivatives before conducting expensive wet-lab experiments. This approach has not only accelerated the discovery process but also reduced the environmental footprint associated with traditional drug development methodologies.

The fluorenyl moiety, in particular, has been extensively studied for its photophysical properties. These properties make it an excellent candidate for applications in photodynamic therapy (PDT), where light-sensitive compounds are used to generate reactive oxygen species that selectively target diseased cells. The combination of this group with the amide functionality suggests that CAS No. 2171274-41-0 could exhibit similar therapeutic potential.

Another area where this compound shows promise is in the development of chiral drugs. The (2R) configuration indicates that it possesses chirality, which is often a critical factor in determining a drug's efficacy and safety profile. Chiral drugs must be carefully synthesized and purified to ensure that they are enantiomerically pure, as even small differences in stereochemistry can lead to significant variations in biological activity.

The synthesis of CAS No. 2171274-41-0 involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, thanks to innovations such as flow chemistry and catalytic processes. These techniques not only improve efficiency but also enhance scalability, making it feasible to produce larger quantities for research and commercial purposes.

In conclusion, 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidooxy}acetic acid (CAS No. 2171274-41-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset in the search for new therapeutics. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in both academic research and industrial development.

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